molecular formula C15H10ClNO6 B6410989 2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid CAS No. 1262010-82-1

2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid

Cat. No.: B6410989
CAS No.: 1262010-82-1
M. Wt: 335.69 g/mol
InChI Key: NQZYFOCDECEAPT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound with a complex structure that includes a chloro, methoxycarbonyl, and nitro group attached to a benzoic acid core

Properties

IUPAC Name

2-(4-chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)12-6-8(2-5-13(12)16)11-7-9(17(21)22)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZYFOCDECEAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692055
Record name 4'-Chloro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-82-1
Record name 4'-Chloro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid typically involves multiple steps, starting with the preparation of intermediates such as 4-chloro-3-methoxycarbonylphenylboronic acid. This intermediate can be synthesized through a palladium-catalyzed cross-coupling reaction between 4-chloro-3-methoxycarbonylphenylboronic acid and a suitable aryl halide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for hydrolysis reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the methoxycarbonyl group results in the corresponding carboxylic acid .

Scientific Research Applications

2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and methoxycarbonyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid is unique due to the presence of both a nitro and a methoxycarbonyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

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